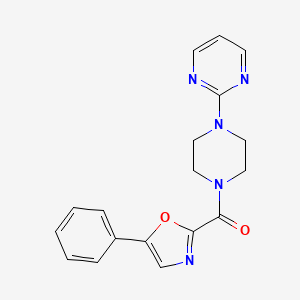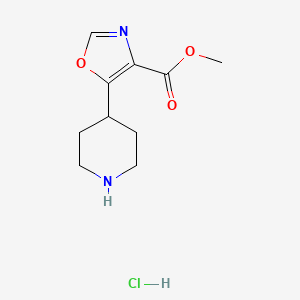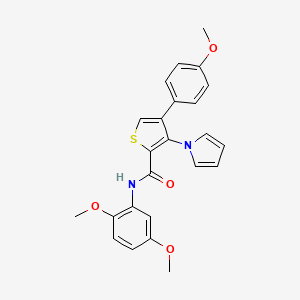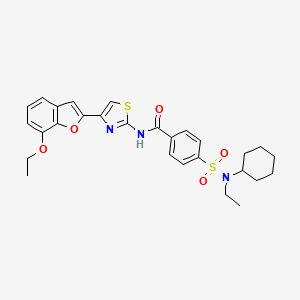![molecular formula C14H8BrN5 B2494164 7-Bromo-5-phenyltetrazolo[1,5-a]quinazoline CAS No. 64820-62-8](/img/structure/B2494164.png)
7-Bromo-5-phenyltetrazolo[1,5-a]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to 7-Bromo-5-phenyltetrazolo[1,5-a]quinazoline involves reactions of certain precursors with α,β-unsaturated carbonyl compounds in methanol in the presence of sodium methoxide. This process leads to the formation of aromatic tetrazoloquinazolines through spontaneous or target-specific oxidation. Such reactions are characterized by their pathways and mechanisms, which have been extensively studied and documented using various spectroscopic techniques, including IR and 1H NMR spectroscopy, mass spectrometry, and elemental analysis (Sidorenko & Orlov, 2008).
Molecular Structure Analysis
The molecular structure of compounds in the tetrazoloquinazoline series has been elucidated using various analytical techniques. Density functional theory (DFT) and conformational analyses have proven particularly useful, comparing favorably with structures determined through X-ray diffraction. This approach helps in understanding the physicochemical properties of the compounds by analyzing their frontier molecular orbitals and molecular electrostatic potentials (Liu et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving tetrazoloquinazoline derivatives, including those related to 7-Bromo-5-phenyltetrazolo[1,5-a]quinazoline, can involve covalent hydration and subsequent reactions leading to various structural changes. The mechanisms of these reactions have been explored, revealing insights into the structure and reactivity of hydration products (Golomolzin & Postovskii, 1971).
Wissenschaftliche Forschungsanwendungen
Cytotoxicity and Anticancer Activity
7-Bromo-5-phenyltetrazolo[1,5-a]quinazoline derivatives have shown significant cytotoxicity against various cancer cell lines. In particular, the synthesis of 5-styryltetrazolo[1,5-c]quinazolines and their evaluation against human breast adenocarcinoma (MCF-7) and cervical cancer (HeLa) cells demonstrated notable cytotoxic effects, with certain derivatives exhibiting comparable cytotoxicity to established chemotherapy drugs like Melphalan (Mphahlele, Gildenhuys, & Parbhoo, 2017). Additionally, other studies have synthesized and evaluated novel anticancer agents, such as 2-(alkyl-, alkaryl-, aryl-, hetaryl-)[1,2,4]triazolo[1,5-c]quinazolines, for their in vitro anticancer activity, identifying compounds with significant inhibitory effects on various cancer cell lines including lung, ovarian, prostate, and breast cancer (Kovalenko et al., 2012).
Molecular Docking and Drug-Likeness Prediction
7-Bromo-5-phenyltetrazolo[1,5-a]quinazoline derivatives have also been studied for their drug-likeness and potential antimicrobial activity. Molecular docking studies of 5-phenyl-5,6-dihydrotetrazolo[1,5-c]-quinazolines to ribosomal 50S protein L2P and penicillin-binding protein 2X (PBP 2X) revealed promising affinities, suggesting their potential as antimicrobial agents (Antypenko et al., 2022) (Antypenko et al., 2022).
Synthesis Methods and Chemical Transformations
Significant research has focused on the synthesis and chemical transformation of 7-Bromo-5-phenyltetrazolo[1,5-a]quinazoline derivatives. Methods have been developed for synthesizing derivatives of tetrahydrotetrazolo[5,1-b]quinazolines and 5-phenyl-[1,2,3]triazolo[1,5-c]quinazolines, highlighting novel approaches for creating these compounds with potential biological activities (Sidorenko & Orlov, 2008) (Jia et al., 2015).
DNA Interaction and Antimicrobial Activity
Studies on 2-phenylpyrazolo[1,5-c]quinazoline, a related compound, have shown interactions with DNA, providing insights into the potential medicinal applications of similar quinazoline derivatives. These interactions, primarily through hydrophobic forces and minor groove binding, suggest a potential for drug development in the field of medicinal and pharmaceutical chemistry (Song et al., 2014). Furthermore, imidazo[2′, 1′:5, 1]‐1, 2, 4‐triazolo[4, 3‐c]quinazoline derivatives have shown potent antibacterial activities against various bacteria, indicating the broad spectrum of biological applications of these compounds (Nasr, Gineinah, & El-Bendary, 2003).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-bromo-5-phenyltetrazolo[1,5-a]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN5/c15-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)16-14-17-18-19-20(12)14/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYIEJDTPXOWBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NN=NN3C4=C2C=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-phenyltetrazolo[1,5-a]quinazoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(3-acetylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2494081.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2494087.png)



![Tert-butyl 4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxylate](/img/structure/B2494094.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2494098.png)




![2-(2,4-Difluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2494104.png)